Cas no 1261230-19-6 ((1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride)

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- C-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methylamine hydrochloride
- (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride
- SBB075025
- [1-(2-methylthiopyrimidin-4-yl)-2-piperidyl]methylamine, chloride
- C-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methylamine hydrochloride
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- インチ: 1S/C11H18N4S.ClH/c1-16-11-13-6-5-10(14-11)15-7-3-2-4-9(15)8-12;/h5-6,9H,2-4,7-8,12H2,1H3;1H
- InChIKey: RKPISBHHXRZPIH-UHFFFAOYSA-N
- ほほえんだ: Cl.S(C)C1=NC=CC(=N1)N1CCCCC1CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 214
- トポロジー分子極性表面積: 80.3
(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 089987-500mg |
C-[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methylamine hydrochloride |
1261230-19-6 | 500mg |
£320.00 | 2022-02-28 | ||
Chemenu | CM491250-1g |
(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride |
1261230-19-6 | 95% | 1g |
$628 | 2023-02-03 |
(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride 関連文献
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1. Book reviews
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochlorideに関する追加情報
Introduction to (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride and its Applications in Modern Medicinal Chemistry
Chemical compounds play a pivotal role in the advancement of medicinal chemistry, particularly in the development of novel therapeutic agents. Among these, (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride (CAS No. 1261230-19-6) has emerged as a compound of significant interest due to its unique structural properties and potential biological activities. This compound, characterized by its complex heterocyclic framework, has garnered attention in recent years for its applications in the synthesis of pharmacologically active molecules.
The molecular structure of (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride consists of a pyrimidine ring substituted with a methylthio group at the 2-position and connected to a piperidine moiety through a methanamine linkage. This arrangement confers upon the compound a high degree of conformational flexibility, which is often exploited in medicinal chemistry for the design of molecules with enhanced binding affinity and selectivity. The presence of both nitrogen and sulfur atoms in the structure also suggests potential interactions with biological targets, making it a promising scaffold for further derivatization.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various kinases and other enzymes involved in cancer progression. The pyrimidine-piperidine core structure found in (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride bears similarities to several known kinase inhibitors, which have demonstrated efficacy in preclinical and clinical studies. Specifically, the methylthio group on the pyrimidine ring may serve as a key interaction point with the active site of target enzymes, while the piperidine ring provides additional binding interactions through hydrogen bonding or hydrophobic effects.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride that exhibit improved pharmacokinetic profiles and target specificity. These efforts have led to the identification of several novel compounds that are currently undergoing further investigation in preclinical models.
The synthesis of (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride involves multi-step organic transformations, including nucleophilic substitution reactions, cyclization processes, and salt formation. The synthetic route must be carefully optimized to ensure high yield and purity, as impurities can significantly affect the biological activity of the final product. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have enabled more efficient and scalable production of this compound.
From a biological perspective, (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride has shown promise in several preclinical studies. These studies have indicated that derivatives of this compound can modulate the activity of key enzymes involved in signal transduction pathways relevant to cancer and inflammation. For instance, some derivatives have demonstrated inhibitory effects on tyrosine kinases, which are overexpressed in many solid tumors. Additionally, preliminary data suggest that these compounds may have anti-inflammatory properties by interacting with cytokine receptors or other inflammatory mediators.
The development of (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride as a therapeutic agent is not without challenges. One major hurdle is the optimization of oral bioavailability and metabolic stability. Small-molecule drugs must navigate complex physiological barriers to reach their target sites within the body, and poor absorption or rapid degradation can limit their clinical utility. However, ongoing research efforts are focused on addressing these issues through structural modifications and formulation strategies.
In conclusion,(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive scaffold for drug discovery, while its demonstrated biological activity suggests promising avenues for further investigation. As research continues to uncover new insights into its mechanisms of action and pharmacological properties,(1-(2-(Methylthio)pyrimidin-4-yll)piperidin - ilylmethanamine hydrochloride is poised to play an important role in the development of next-generation therapeutics.
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